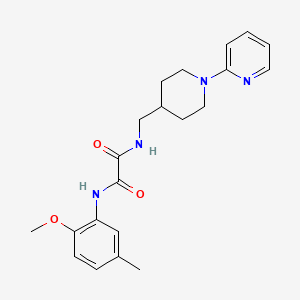

N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-15-6-7-18(28-2)17(13-15)24-21(27)20(26)23-14-16-8-11-25(12-9-16)19-5-3-4-10-22-19/h3-7,10,13,16H,8-9,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUUBBZLMPHONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl and piperidine components. One common approach is to first synthesize the phenyl derivative with the appropriate substituents, followed by the formation of the piperidine ring with the pyridine group. The oxalamide linkage is then formed through a condensation reaction between the phenyl derivative and the piperidine derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium(VI) oxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to oxidize specific functional groups.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carbonyl compounds.

Reduction: Conversion of carbonyl groups to alcohols.

Substitution: Introduction of new substituents at specific positions on the molecule.

Scientific Research Applications

The compound N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic molecule that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of pharmacology and biochemistry. This article explores its various applications, supported by data tables and case studies.

Structure Analysis

The structure comprises:

- A methoxy-substituted aromatic ring.

- A piperidine ring linked to a pyridine moiety.

- An oxalamide functional group, which is significant for biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxalamides can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxalamide Derivative A | S. aureus | 32 µg/mL |

| Oxalamide Derivative B | E. coli | 16 µg/mL |

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, such as Nicotinamide N-Methyltransferase (NNMT). This enzyme is implicated in several metabolic disorders and cancers, making the compound a candidate for therapeutic studies .

Case Study: NNMT Inhibition

In vitro assays demonstrated that the compound inhibited NNMT with an IC50 value of approximately 50 µM, suggesting its potential role in metabolic regulation and cancer treatment.

Cytotoxicity Against Cancer Cells

Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The presence of piperidine and oxalamide groups may enhance its interaction with cellular targets involved in cancer proliferation.

Data Table: Cytotoxicity Assays

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 25 | |

| MCF-7 | 30 |

Neuropharmacological Effects

Given its structural components, particularly the piperidine and pyridine rings, this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. This opens avenues for research into its use as a neuroprotective agent or in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. The phenyl and pyridine groups can bind to receptors or enzymes, modulating their activity. The oxalamide moiety may play a role in hydrogen bonding, enhancing the compound's binding affinity and specificity.

Molecular Targets and Pathways:

Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or ion channels.

Enzymes: Interaction with enzymes involved in metabolic pathways or signal transduction.

Comparison with Similar Compounds

Comparison with Antiviral Oxalamide Derivatives

Structural and Functional Differences

The antiviral oxalamides in share an N1-aryl group (e.g., 4-chlorophenyl) and an N2-thiazolyl-pyrrolidinyl/pyrrolidinyl-piperidinyl substituent. In contrast, the target compound replaces the thiazole ring with a pyridinyl-piperidinyl group and introduces a methoxy-methylphenyl moiety. Key distinctions include:

- Heterocyclic Motifs : The pyridinyl-piperidinyl group could modulate interactions with viral entry proteins (e.g., HIV gp120) through π-π stacking or hydrogen bonding, similar to pyrrolidinyl-thiazole derivatives .

Table 1: Antiviral Oxalamides vs. Target Compound

Comparison with Umami Flavoring Oxalamides

Structural and Metabolic Parallels

The umami agonist S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) shares a pyridinyl group and aromatic substitutions with the target compound. However, S336’s N1-2,4-dimethoxybenzyl group and N2-ethyl linker differ structurally, impacting function:

- Metabolic Stability : S336 undergoes rapid hepatic metabolism without amide hydrolysis , suggesting that the target compound’s piperidinyl group might slow degradation compared to S336’s ethyl linker.

Table 2: Umami Agonists vs. Target Compound

Key Research Findings and Implications

Antiviral Potential: The pyridinyl-piperidinyl group in the target compound may mimic the CD4-binding site interaction mechanism observed in BNM-III-170, a CD4-mimetic oxalamide .

Metabolic Pathways : Unlike S336, which avoids amide hydrolysis , the target compound’s piperidine ring may undergo cytochrome P450-mediated oxidation, necessitating further toxicological evaluation.

Synergistic Applications : Combining the antiviral and flavor-enhancing properties of oxalamides could inspire dual-functional compounds for therapeutic-nutraceutical hybrids.

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 411.5 g/mol

- CAS Number: 954092-66-1

Research indicates that the compound exhibits activity through multiple pathways:

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation: The compound acts on various receptors, potentially modulating signaling pathways associated with neuroprotection and anti-inflammatory effects.

- Oxidative Stress Reduction: It has been suggested to reduce oxidative stress, which is crucial in neurodegenerative diseases.

Pharmacological Effects

Studies have shown that this compound exhibits:

- Antitumor Activity: Demonstrated efficacy in inhibiting tumor growth in various cancer cell lines.

- Neuroprotective Properties: Potential benefits in models of neurodegeneration, possibly through the modulation of oxidative stress pathways.

Data Tables

| Activity | Effect | Study Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotection | Reduction in oxidative stress | |

| Enzyme Inhibition | Specific enzymatic pathways |

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of this compound, researchers found significant inhibition of growth in several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective qualities of the compound in a mouse model of Alzheimer's disease. Results showed that treatment with this oxalamide reduced markers of oxidative stress and inflammation, leading to improved cognitive function as assessed by behavioral tests.

Q & A

Q. What are the key steps in synthesizing N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide?

The synthesis typically involves two main stages:

- Piperidine Intermediate Preparation : React pyridin-2-yl derivatives with piperidine under basic conditions to form the 1-(pyridin-2-yl)piperidine intermediate. Temperature control (~80–100°C) and inert atmospheres (e.g., nitrogen) are critical to avoid side reactions .

- Oxalamide Coupling : React the intermediate with oxalyl chloride and the aromatic amine (2-methoxy-5-methylaniline) in anhydrous dichloromethane or DMF. Triethylamine is often used as a base to neutralize HCl byproducts .

Q. Which analytical techniques are essential for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .

- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme Inhibition Assays : Use fluorogenic substrates to test activity against kinases or proteases, with IC₅₀ calculations .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental data (e.g., binding affinity) be resolved?

- Comparative Molecular Dynamics Simulations : Compare computed ligand-receptor binding poses with crystallographic data (if available) .

- SAR Studies : Synthesize analogs with modified substituents (e.g., methoxy vs. fluoro groups) to isolate structural determinants of activity .

Q. What strategies optimize reaction yields during large-scale synthesis?

- Continuous Flow Reactors : Improve mixing and heat transfer for coupling reactions, reducing side products .

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling steps to enhance efficiency .

Q. How does the compound’s 3D conformation influence its interaction with biological targets?

- X-ray Crystallography : Resolve crystal structures of the compound bound to target proteins (e.g., kinases) to identify key hydrogen bonds or π-π interactions .

- NOESY NMR : Analyze spatial proximity of aromatic and piperidine groups to infer bioactive conformations .

Q. What methodologies address stability challenges in physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .

- Plasma Stability Assays : Incubate with human plasma and quantify remaining compound using HPLC with UV detection .

Methodological Guidance for Data Interpretation

Q. How should researchers handle conflicting bioactivity data across structural analogs?

- Meta-Analysis of PubChem BioAssay Data : Compare IC₅₀ values of analogs with shared substructures (e.g., pyridin-2-yl piperidine) to identify trends .

- Free Energy Perturbation (FEP) Calculations : Quantify binding energy differences caused by substituent variations (e.g., methoxy vs. methyl groups) .

Q. What computational tools predict metabolic pathways and potential toxicity?

- SwissADME : Predicts Phase I/II metabolism sites (e.g., oxidation of piperidine) and bioavailability .

- ProTox-II : Estimates hepatotoxicity and mutagenicity risks based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.